molecular formula C16H15N3O B8661949 4-[(4-methyl-1-phenylpyrazol-3-yl)amino]phenol

4-[(4-methyl-1-phenylpyrazol-3-yl)amino]phenol

Cat. No.: B8661949
M. Wt: 265.31 g/mol
InChI Key: GBVCMLYXBJQLMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-methyl-1-phenylpyrazol-3-yl)amino]phenol is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. These compounds have gained significant attention due to their diverse biological activities and potential therapeutic applications .

Properties

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

4-[(4-methyl-1-phenylpyrazol-3-yl)amino]phenol

InChI

InChI=1S/C16H15N3O/c1-12-11-19(14-5-3-2-4-6-14)18-16(12)17-13-7-9-15(20)10-8-13/h2-11,20H,1H3,(H,17,18)

InChI Key

GBVCMLYXBJQLMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NC2=CC=C(C=C2)O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-methyl-1-phenylpyrazol-3-yl)amino]phenol typically involves the condensation of 1-phenyl-3-methylpyrazol-5-one with aromatic aldehydes. One method involves using 1,3-disulfonic acid imidazolium tetrachloroaluminate as a catalyst, which provides a green, simple, and efficient route . The reaction is carried out at room temperature, and the products are isolated by simple filtration.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of heterogeneous and reusable catalysts, such as 1,3-disulfonic acid imidazolium tetrachloroaluminate, can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

4-[(4-methyl-1-phenylpyrazol-3-yl)amino]phenol undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups.

    Substitution: This compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Mechanism of Action

The mechanism of action of 4-[(4-methyl-1-phenylpyrazol-3-yl)amino]phenol involves its interaction with specific molecular targets and pathways. For example, it has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells . The exact molecular targets and pathways may vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-methyl-1-phenylpyrazol-3-yl)amino]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

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